![molecular formula C7H9NO B13960498 3,3a,6,6a-Tetrahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B13960498.png)
3,3a,6,6a-Tetrahydrocyclopenta[b]pyrrol-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3a,6,6a-Tetrahydrocyclopenta[b]pyrrol-2(1H)-one is a heterocyclic organic compound with a unique structure that includes a fused cyclopentane and pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3a,6,6a-Tetrahydrocyclopenta[b]pyrrol-2(1H)-one typically involves cyclization reactions. One common method is the Pd-catalyzed oxidative annulation of enamides with diazabicyclic olefins . This reaction requires specific conditions, including the use of Pd(OAc)2 as a catalyst and Cu(OAc)2 as an oxidant.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3,3a,6,6a-Tetrahydrocyclopenta[b]pyrrol-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Various substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Cu(OAc)2 and reducing agents such as hydrogen gas in the presence of a catalyst. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution reactions could introduce new functional groups, altering the compound’s properties.
Applications De Recherche Scientifique
3,3a,6,6a-Tetrahydrocyclopenta[b]pyrrol-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action for 3,3a,6,6a-Tetrahydrocyclopenta[b]pyrrol-2(1H)-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, depending on the functional groups present on the compound. For example, derivatives of this compound have been shown to inhibit certain enzymes, which could be useful in drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3a,4,5,6,6a-Hexahydrocyclopenta[b]pyrrol-2-amine: This compound has a similar core structure but includes an amine group, which alters its chemical properties.
Gliclazide EP Impurity E:
Uniqueness
3,3a,6,6a-Tetrahydrocyclopenta[b]pyrrol-2(1H)-one is unique due to its fused ring structure, which provides a rigid framework that can be functionalized in various ways
Propriétés
Formule moléculaire |
C7H9NO |
|---|---|
Poids moléculaire |
123.15 g/mol |
Nom IUPAC |
3,3a,6,6a-tetrahydro-1H-cyclopenta[b]pyrrol-2-one |
InChI |
InChI=1S/C7H9NO/c9-7-4-5-2-1-3-6(5)8-7/h1-2,5-6H,3-4H2,(H,8,9) |
Clé InChI |
YCQHGXPMKJEBSL-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC2C1NC(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


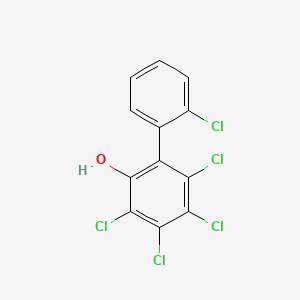
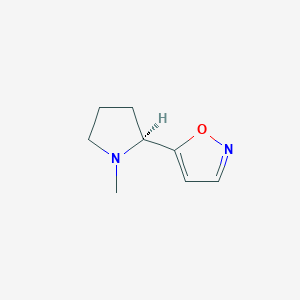
![7-(2-Aminopropanoyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13960437.png)
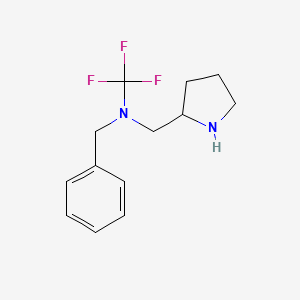
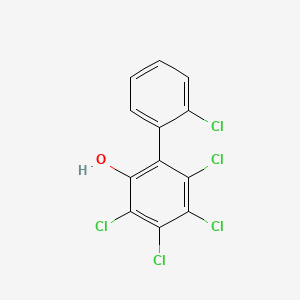
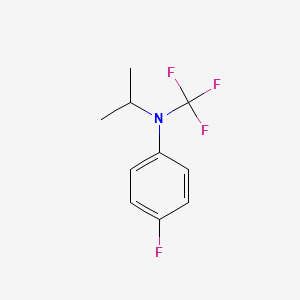
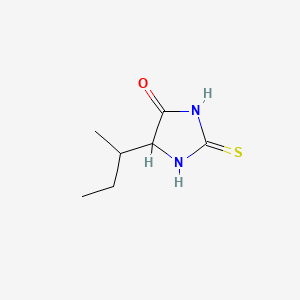
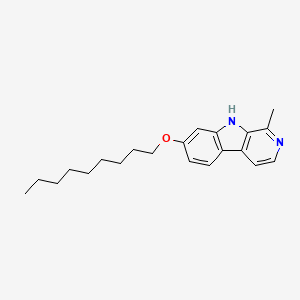
![6-Methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl acetate](/img/structure/B13960475.png)
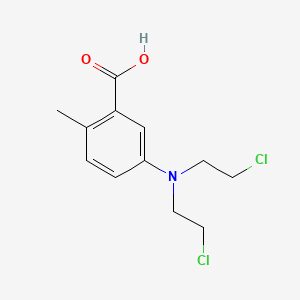
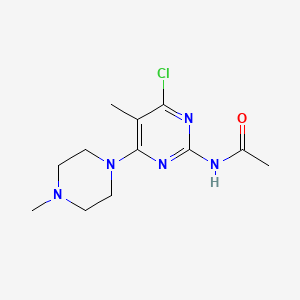
![2-[[(4-Amino-1,2,5-oxadiazol-3-yl)-piperidin-1-ylmethylidene]amino]oxy-1-morpholin-4-ylethanone](/img/structure/B13960487.png)
![3-[3-(3-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B13960488.png)

